3-Methylidenepiperidine hydrochloride
Overview
Description
3-Methylidenepiperidine hydrochloride is a chemical compound with the molecular formula C6H11N·HCl It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Mechanism of Action
Mode of Action
It’s worth noting that piperidine derivatives, a class to which 3-methylidenepiperidine hydrochloride belongs, often interact with their targets through various mechanisms, such as receptor binding or enzyme inhibition .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific structures and targets .
Result of Action
It’s known that piperidine derivatives can have a wide range of effects, depending on their specific targets and modes of action .
Biochemical Analysis
Biochemical Properties
3-Methylidenepiperidine hydrochloride plays a significant role in biochemical reactions, particularly in the synthesis of (piperidinomethylene)bis(phosphonic acid) derivatives. These derivatives are known for their antiosteoporosis activity . The compound interacts with various enzymes and proteins during these reactions. For instance, it may act as a substrate for certain enzymes that facilitate the formation of C-N bonds through amination and imine reduction processes . These interactions are crucial for the compound’s role in synthesizing biologically active molecules.
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with enzymes involved in amination and imine reduction can lead to changes in cellular function . Additionally, its role in synthesizing antiosteoporosis agents suggests that it may have effects on bone cells and related cellular pathways
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules through binding interactions and enzyme modulation. The compound can act as a substrate for enzymes that catalyze the formation of C-N bonds, leading to the synthesis of biologically active molecules . These interactions can result in enzyme inhibition or activation, depending on the specific biochemical context. Additionally, the compound’s influence on gene expression may be mediated through its effects on transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under normal storage conditions . Its degradation products and their potential effects on cellular function have not been extensively studied. Long-term in vitro and in vivo studies are needed to fully understand the temporal effects of this compound.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as the synthesis of antiosteoporosis agents At higher doses, it may cause toxic or adverse effects
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the synthesis of biologically active molecules. The compound interacts with enzymes and cofactors that facilitate the formation of C-N bonds through amination and imine reduction processes . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of the cells.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylidenepiperidine hydrochloride typically involves the reaction of piperidine with formaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of hydrochloric acid. The reaction conditions often include a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction pathways can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 3-Methylidenepiperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed under anhydrous conditions.
Substitution: Various nucleophiles such as halides, thiols, and amines; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Substituted piperidine derivatives with different functional groups.
Scientific Research Applications
3-Methylidenepiperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of neuropharmacology.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
- 1-Methyl-3-methylidenepiperidine hydrochloride
- 2-Methylidenepiperidine hydrochloride
- 4-Methylidenepiperidine hydrochloride
Comparison: 3-Methylidenepiperidine hydrochloride is unique due to its specific substitution pattern on the piperidine ring. This structural feature can influence its reactivity, biological activity, and potential applications. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
3-methylidenepiperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-6-3-2-4-7-5-6;/h7H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGFHFWDARLQQBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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